N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride
Description
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride is a structurally modified derivative of cobicistat, a pharmacokinetic enhancer used in antiretroviral therapy. The hydrochloride salt formulation likely enhances solubility and bioavailability, a common strategy in pharmaceutical chemistry .
Properties
Molecular Formula |
C31H42ClN5O4S |
|---|---|
Molecular Weight |
616.2 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-amino-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C31H41N5O4S.ClH/c32-29(13-14-36-15-17-39-18-16-36)30(37)34-26(19-24-7-3-1-4-8-24)11-12-27(20-25-9-5-2-6-10-25)35-31(38)40-22-28-21-33-23-41-28;/h1-10,21,23,26-27,29H,11-20,22,32H2,(H,34,37)(H,35,38);1H/t26-,27-,29+;/m1./s1 |
InChI Key |
CVVMSRNXNBNSLM-RIZLBUNBSA-N |
Isomeric SMILES |
C1COCCN1CC[C@@H](C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)N.Cl |
Canonical SMILES |
C1COCCN1CCC(C(=O)NC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)N.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 2,2-Dimethyl-4-methylene-1,3-dioxane
- Starting from commercially available 2,2-dimethyl-1,3-dioxane, this compound serves as the precursor for subsequent halogenation.
Step 2: Addition Reaction with Halogenating Agent
- Reagents: Chlorosuccinimide (or bromosuccinimide), or elemental bromine/chlorine.
- Conditions: Dissolved in a non-polar solvent such as dichloromethane (DCM) at 20–30°C, with molar ratios of halogenating agent to precursor between 1:1 and 3:1.
- Outcome: Formation of a halogenated intermediate with a double bond addition, which is directly used in the next step to avoid purification of unstable intermediates.
Step 3: Condensation with 2-Methylpropanethioamide
- Reagents: 2-Methylpropanethioamide, dehydrating agents like anhydrous sodium sulfate or magnesium sulfate.
- Conditions: Room temperature to reflux, reaction time 20–30 hours.
- Outcome: Formation of 2-isopropyl-4-hydroxymethylthiazole through nucleophilic addition.
Step 4: Chlorination to 2-Isopropyl-4-Chloromethylthiazole
- Reagents: Chlorinating agents such as thionyl chloride or phosphorus oxychloride.
- Conditions: Dissolved in DCM, reacted at 0–25°C for approximately 10 hours.
- Outcome: Conversion of hydroxymethyl to chloromethyl derivative, facilitating nucleophilic substitution.
Step 5: Nucleophilic Substitution with Methylamine
- Reagents: Aqueous methylamine solution.
- Conditions: Stirred at room temperature to 50°C for 10–15 hours.
- Outcome: Formation of 2-isopropyl-4-(methylaminomethyl)thiazole, ready for subsequent coupling steps.
Synthesis of the Methylaza-Propyl Fragment
Method Overview:
The methylaza-propyl moiety, specifically the 1,3-dioxo-2-(methylaza)-propyl segment, is synthesized via a sequence involving amino acid derivatives and oxidation.
Step 1: Preparation of Methylaza-Substituted Precursors
- Reagents: Methylamine derivatives and suitable aldehydes or ketones.
- Conditions: Reactions typically occur under mild basic conditions, with catalysts such as sodium hydride or potassium carbonate.
Step 2: Cyclization to Form the 1,3-Dioxo-2-(methylaza)-Propyl Core
- Reagents: Dioxo precursors, oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
- Conditions: Reflux at 80–100°C, with careful control of pH to prevent over-oxidation.
Step 3: Functionalization with Des-Substituents
- Method: Selective deprotection and substitution reactions to introduce the des- groups, ensuring the removal of undesired substituents and incorporation of the desired methylaza group.
Coupling to Form the Final Cobicistat Intermediate
Method Overview:
The key step involves coupling the thiazole fragment with the methylaza-propyl core, achieved via amide bond formation facilitated by peptide coupling reagents.
Step 1: Activation of Carboxylic Acid or Acid Derivative
- Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), or HOBT hydrate.
- Conditions: Dissolved in DCM or DMF at -20°C to room temperature.
Step 2: Coupling Reaction
- Reagents: Activated ester reacts with the amino group of the thiazole derivative.
- Conditions: Stirred at 0–25°C for 24 hours, under inert atmosphere.
Step 3: Final Purification
- The crude product is purified via column chromatography or crystallization, yielding the target compound with high purity.
Notes on Reaction Conditions and Raw Materials
Summary of Key Research Findings
Chemical Reactions Analysis
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its role as a pharmacokinetic enhancer in combination with other drugs to improve their bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride involves the inhibition of cytochrome P450 3A (CYP3A) isoforms. By inhibiting CYP3A-mediated metabolism, this compound increases the systemic exposure of CYP3A substrates such as atazanavir and darunavir, thereby enhancing their antiviral activity at lower dosages . The molecular targets include the active sites of CYP3A enzymes, and the pathways involved are related to drug metabolism and pharmacokinetics.
Comparison with Similar Compounds
Key Observations :
- The target compound shares functional groups (e.g., methylaza, carboxamide) with the hydroxyquinoline derivatives in , but its thiazole ring removal distinguishes it from typical cobicistat analogs .
- Alfuzosin Hydrochloride () demonstrates a more complex quinazolinyl backbone, which contrasts with the simplified hydroxyquinoline or thiazole-free structures in other compounds .
Purity and Impurity Profiles
- Hydroxyquinoline Derivatives: Limited impurity data are available, but hydrochloride salts in suggest prioritization of solubility and crystallinity .
- Alfuzosin Hydrochloride : USP standards enforce strict purity thresholds (99.0–101.0%) and identify specific impurities (e.g., methylated byproducts), underscoring the need for advanced analytical methods like HPLC .
- Reference Standards (): Compounds such as 10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride are used as benchmarks for impurity identification, a practice likely applicable to the target compound’s quality control .
Research Implications and Gaps
- Structural Simplification : The absence of the 2-isopropyl-thiazol group in the target compound may reduce metabolic liabilities but requires validation via comparative bioavailability studies.
- Synthetic Feasibility : Simplified synthesis (e.g., avoiding CDI-mediated cyclization) could lower production costs but might necessitate new optimization strategies for yield and purity .
- Quality Control : Adopting USP-style impurity profiling (as in ) would ensure compliance with regulatory standards for hydrochloride-based pharmaceuticals .
Biological Activity
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride, commonly referred to as Cobicistat, is a pharmacological agent primarily utilized as a booster for antiretroviral drugs in the treatment of HIV. This compound has gained attention not only for its role in enhancing the efficacy of other medications but also for its unique biological activities, which are critical for understanding its therapeutic potential and safety profile.
Cobicistat functions primarily as a CYP3A inhibitor , which increases the plasma concentrations of co-administered antiretroviral agents such as atazanavir and darunavir. By inhibiting the cytochrome P450 3A4 enzyme, Cobicistat reduces the metabolism of these drugs, allowing for lower doses and improved therapeutic effects without significantly increasing side effects .
Biological Activity Overview
Cobicistat's biological activity extends beyond its role as a pharmacokinetic enhancer. It has demonstrated several key activities:
- Antiviral Activity : Cobicistat has shown synergistic effects when combined with other antiviral agents, such as remdesivir, enhancing their efficacy against viral replication .
- Renal Effects : The compound is known to cause increases in serum creatinine levels due to inhibition of tubular secretion, which can affect renal function assessments but does not indicate actual renal impairment .
- Lipid Profile Alterations : Studies have indicated that Cobicistat may influence lipid levels, leading to changes in cholesterol and triglyceride levels in patients undergoing treatment .
Clinical Studies
A notable clinical trial (Study 114) evaluated the safety and efficacy of Cobicistat when co-administered with atazanavir and TRUVADA in HIV-infected adults. Key findings included:
- Laboratory Abnormalities : Significant increases in total bilirubin and creatine kinase were observed in patients treated with Cobicistat compared to those receiving ritonavir, indicating potential hepatic and muscular impacts .
- Lipid Changes : The trial reported mean increases in total cholesterol (11 mg/dL) and LDL cholesterol (11 mg/dL) over 144 weeks, suggesting a need for monitoring lipid profiles during therapy .
In Vitro Studies
In vitro studies have explored the interaction of Cobicistat with various cell lines:
- Antitumor Activity : Some derivatives related to Cobicistat have shown potential antitumor activity against lung cancer cell lines (A549, HCC827), indicating that modifications to its structure could yield compounds with dual antiviral and anticancer properties .
Data Tables
| Parameter | Cobicistat + Atazanavir + TRUVADA | Ritonavir + Atazanavir + TRUVADA |
|---|---|---|
| Total Bilirubin (>2.5 × ULN) | 73% | 66% |
| Creatine Kinase (≥10.0 × ULN) | 8% | 9% |
| HDL Cholesterol (mg/dL) | Increased by 7 | Increased by 6 |
| LDL Cholesterol (mg/dL) | Increased by 11 | Increased by 16 |
| Triglycerides (mg/dL) | Increased by 14 | Increased by 13 |
Q & A
Basic Research Questions
Q. What is the structural significance of the modifications in N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride compared to its parent compound?
- Methodological Answer : To assess structural modifications, employ spectroscopic techniques (e.g., NMR, FT-IR) to compare functional groups and confirm substitutions. X-ray crystallography can resolve spatial arrangements. The removal of the isopropyl-thiazol moiety likely alters steric hindrance, impacting binding affinity to cytochrome P450 enzymes like CYP3A4 .
Q. How is this compound synthesized, and what are the critical purification steps?
- Methodological Answer : Synthesis involves sequential alkylation and acylation reactions, with intermediates purified via reverse-phase HPLC (e.g., Chromolith® columns) to isolate enantiomers. Final purification uses recrystallization in ethanol/HCl to yield the hydrochloride salt. Monitor reaction progress using LC-MS with reference standards for impurities (e.g., 4-nitrophenyl thiazol-5-ylmethyl carbonate analogs) .
Q. What is the proposed mechanism of action as a pharmacokinetic enhancer?
- Methodological Answer : The compound inhibits CYP3A4 via competitive binding, slowing metabolism of co-administered drugs. Validate using hepatic microsome assays with probe substrates (e.g., midazolam). Compare IC50 values with unmodified cobicistat to assess potency changes due to structural modifications .
Advanced Research Questions
Q. How can experimental design (DoE) optimize formulations containing this compound for enhanced stability?
- Methodological Answer : Apply D-optimal design via software (e.g., Design Expert®) to test variables like pH, excipient ratios, and storage temperature. Response surfaces analyze degradation kinetics (e.g., hydrolysis of the methylaza-propyl group). Accelerated stability studies under ICH guidelines (40°C/75% RH) validate predictions .
Q. How to resolve discrepancies in enzyme inhibition assays between in vitro and in vivo models?
- Methodological Answer : Cross-validate using physiologically based pharmacokinetic (PBPK) modeling to account for protein binding and tissue distribution differences. In vitro assays (e.g., human hepatocytes) must include controls for nonspecific binding. Discrepancies may arise from off-target effects in vivo, requiring metabolomic profiling .
Q. What analytical methods are recommended for detecting degradation products in long-term stability studies?
- Methodological Answer : Use high-resolution LC-MS/MS with charged aerosol detection (CAD) to identify non-UV-active degradants. Compare against impurity reference standards (e.g., dihydrochloride analogs) for structural elucidation. For quantification, employ validated HPLC methods with Purospher® STAR columns .
Q. How to design studies assessing drug-drug interactions (DDIs) involving this compound?
- Methodological Answer : Use a cocktail approach with CYP3A4/5, CYP2D6, and P-gp substrates in humanized liver mice. Measure plasma concentrations via LC-MS and apply static or dynamic DDI models (e.g., [I]/Ki ratio). Account for time-dependent inhibition by pre-incubating the compound with microsomes .
Q. What strategies address contradictory data on metabolic stability in preclinical species vs. humans?
- Methodological Answer : Perform interspecies scaling using allometric models and in vitro-in vivo extrapolation (IVIVE). Cross-test metabolites in human liver S9 fractions and use CRISPR-edited animal models expressing human CYP3A4. Contradictions may stem from species-specific isoforms or differential expression of efflux transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
